molecular formula C4H9BrMg B1265778 Bromobutylmagnesium CAS No. 693-03-8

Bromobutylmagnesium

Cat. No.: B1265778
CAS No.: 693-03-8
M. Wt: 161.32 g/mol
InChI Key: LWLPYZUDBNFNAH-UHFFFAOYSA-M
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Description

Bromobutylmagnesium is a useful research compound. Its molecular formula is C4H9BrMg and its molecular weight is 161.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen-Magnesium Exchange Reactions

Bromobutylmagnesium is instrumental in selective halogen-magnesium exchange reactions. Organomagnesium ate complexes, such as Tributylmagnesate and Dibutylisopropylmagnesate, are used for iodine-magnesium and bromine-magnesium exchange at low temperatures. This methodology is crucial for synthesizing polyfunctionalized arylmagnesium species, retaining the configuration of alkenyl halides during the exchange process (Inoue et al., 2001).

Radioisotope Labeling

This compound plays a role in the labeling of compounds with carbon-14 for metabolic studies. For instance, it has been used to label Bromobutide, a novel herbicide, facilitating the study of its metabolism and environmental impact (Kanamaru et al., 1988).

Synthesis of Hydroxypiperidines

In the synthesis of complex organic molecules like 4-hydroxypiperidines, this compound serves as an intermediary. It enables the synthesis of all-cis-2,6-disubstituted 4-hydroxypiperidines, which are analogs of certain natural products found in marine organisms (Varlamov et al., 2002).

Grignard Compounds Research

Research on alkylmagnesium fluorides, including this compound, reveals their unique chemical properties compared to other alkylmagnesium halides. This research is essential for understanding and manipulating the properties of Grignard reagents in organic synthesis (Ashby & Yu, 1971).

Organometallic Chemistry

This compound is used in organometallic chemistry, for example, in synthesizing cyclopentadienylmolybdenum complexes. Such compounds have applications in catalysis and material science (Wang et al., 1997).

Environmental Analysis

In environmental chemistry, this compound is used for speciating butyltin compounds in sediments. This application is significant for monitoring and assessing environmental pollution (Dirkx et al., 1994).

Properties

IUPAC Name

magnesium;butane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLPYZUDBNFNAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989022
Record name Magnesium bromide butan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-03-8
Record name Magnesium bromide butan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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